Predicted LogP and TPSA
The compound 1-methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole has a computed XLogP3-AA value of 0.6 and a topological polar surface area (TPSA) of 55.2 Ų [1]. While no direct comparator data is available in the provided search results, these values provide a quantitative baseline for its lipophilicity and polarity. This profile suggests a balance between hydrophilicity and lipophilicity, which is a key consideration in drug design for optimizing membrane permeability and aqueous solubility. The presence of both a basic amine (pyrrolidine) and a heteroaromatic imidazole ring contributes to this specific property profile, which differs from simpler analogs like 1-methyl-2-(methylthio)-1H-imidazole (MW: 128.2 g/mol) , which lacks the additional polar surface area and hydrogen-bonding capacity of the pyrrolidine ring.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 1-Methyl-2-(methylthio)-1H-imidazole: Not available, but expected to be higher due to lack of a basic amine. |
| Quantified Difference | N/A |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
A low-to-moderate LogP and moderate TPSA are favorable for oral bioavailability, guiding chemists in selecting this scaffold for further optimization in hit-to-lead campaigns.
- [1] PubChem. 1-Methyl-2-(pyrrolidin-3-ylthio)-1H-imidazole. CID 62328973. https://pubchem.ncbi.nlm.nih.gov/compound/62328973 View Source
